molecular formula C7H13NO2 B1180445 Methyl 3-amino-4-methylpent-2-enoate CAS No. 124703-77-1

Methyl 3-amino-4-methylpent-2-enoate

Cat. No.: B1180445
CAS No.: 124703-77-1
M. Wt: 143.18 g/mol
InChI Key:
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Description

Methyl 3-amino-4-methylpent-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a versatile chemical used in various scientific research areas due to its unique properties. This compound is often utilized in the synthesis of novel drugs, studying enzyme kinetics, and probing molecular interactions.

Scientific Research Applications

Methyl 3-amino-4-methylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is employed in studying enzyme kinetics and molecular interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methylpent-2-enoate can be achieved through several methods. One common approach involves the condensation of β-ketoesters with amines under the catalysis of strong protonic acids . Another method employs diphenylammonium triflate as an organocatalyst, which provides a cost-effective and efficient route under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-amino-4-methylpent-2-enoate can be compared with other similar compounds, such as:

    Methyl 3-amino-4-methylpentanoate: This compound has a similar structure but lacks the double bond, resulting in different chemical properties and reactivity.

    Methyl 3-amino-4-methylhex-2-enoate: This compound has an additional carbon in the chain, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

methyl (Z)-3-amino-4-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)6(8)4-7(9)10-3/h4-5H,8H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZUNIPJVKAQQC-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/C(=O)OC)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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